molecular formula C16H24ClNO B5214980 1-[5-(2-chlorophenoxy)pentyl]piperidine

1-[5-(2-chlorophenoxy)pentyl]piperidine

Cat. No.: B5214980
M. Wt: 281.82 g/mol
InChI Key: KVOYJFXQTQEJAN-UHFFFAOYSA-N
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Description

1-[5-(2-Chlorophenoxy)pentyl]piperidine is a synthetic organic compound classified as a piperidine derivative. Its molecular structure features a piperidine ring—a six-membered heterocycle with one nitrogen atom—linked by a pentyl spacer to a 2-chlorophenoxy group . This structure combines a privileged pharmacophore in medicinal chemistry with a hydrophobic aromatic moiety, making it a valuable intermediate for pharmaceutical research and development . Phenoxyalkylpiperidine derivatives have demonstrated significant research value as high-affinity ligands for sigma-1 (σ1) receptors, which are pluripotent chaperone proteins involved in neurological functions and are emerging targets for neurodegenerative diseases . Compounds with this structural motif have shown potent anti-amnesic effects in preclinical models, suggesting potential applications in researching conditions like Alzheimer's disease . The chlorophenoxy moiety is known to be a key hydrophobic pharmacophore that optimizes interaction with the σ1 receptor binding site . The mechanism of action for such compounds is believed to involve modulation of sigma receptor activity, which can influence intracellular calcium signaling, neurotransmitter systems, and provide neuroprotective benefits . This compound is supplied for non-human research applications only. It is strictly intended for use in laboratory research and is not approved for diagnostic, therapeutic, or any personal use. All necessary safety data sheets (SDS) must be consulted prior to handling.

Properties

IUPAC Name

1-[5-(2-chlorophenoxy)pentyl]piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClNO/c17-15-9-3-4-10-16(15)19-14-8-2-7-13-18-11-5-1-6-12-18/h3-4,9-10H,1-2,5-8,11-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVOYJFXQTQEJAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCCCCOC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[5-(2-chlorophenoxy)pentyl]piperidine can be achieved through several synthetic routes. One common method involves the reaction of 2-chlorophenol with 1-bromopentane to form 1-(2-chlorophenoxy)pentane. This intermediate is then reacted with piperidine in the presence of a base such as potassium carbonate to yield this compound. The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as toluene or ethanol.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and advanced purification techniques such as column chromatography may be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

1-[5-(2-chlorophenoxy)pentyl]piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and piperidine derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and water, as well as catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[5-(2-chlorophenoxy)pentyl]piperidine has several scientific research applications, including:

    Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique structure makes it a valuable building block for the development of new chemical entities.

    Biology: In biological research, the compound is studied for its potential effects on cellular processes and its interactions with biological macromolecules.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as an analgesic, anti-inflammatory, or antipsychotic agent. Its piperidine moiety is known to interact with various neurotransmitter receptors, making it a candidate for drug development.

    Industry: In the industrial sector, the compound is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 1-[5-(2-chlorophenoxy)pentyl]piperidine involves its interaction with specific molecular targets in the body. The compound’s piperidine ring is known to interact with neurotransmitter receptors such as dopamine and serotonin receptors, modulating their activity. This interaction can lead to various pharmacological effects, including analgesic and antipsychotic effects. The chlorophenoxy group may also contribute to the compound’s overall activity by enhancing its binding affinity to target receptors.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural and functional differences between 1-[5-(2-chlorophenoxy)pentyl]piperidine and related compounds:

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Biological/Industrial Relevance Reference
This compound Estimated: C₁₆H₂₂ClNO 2-Chlorophenoxy, pentyl chain ~279.8 (estimated) Potential receptor ligand/pesticide N/A
Piperine C₁₇H₁₉NO₃ 1,3-Benzodioxol, conjugated dienone 285.33 Chemopreventive agent, spice component
1-[(2-Chloro-5-fluorophenyl)sulfonyl]-4-(1H-pyrrol-1-yl)piperidine C₁₅H₁₆ClFN₂O₂S Sulfonyl, pyrrole, chloro-fluorophenyl 342.81 Unknown (structural complexity suggests pharmaceutical use)
Fenpropidin C₁₈H₂₉N 3-(4-Cumylphenyl)-2-methylpropyl ~263.4 Agricultural fungicide
Nizubaglustat C₂₄H₃₂FNO₅ Fluorobiphenyl methoxy, hydroxymethyl 433.5 Investigational enzyme inhibitor

Key Findings from Comparative Analysis

Substituent Effects on Bioactivity: The 2-chlorophenoxy group in the target compound may enhance hydrophobic interactions in receptor binding pockets, akin to the 1,3-benzodioxol group in piperine, which contributes to its chemopreventive activity by modulating cytochrome P450 enzymes .

Molecular Weight and Pharmacokinetics :

  • The target compound’s estimated molecular weight (~279.8 g/mol) is lower than nizubaglustat (433.5 g/mol), suggesting better membrane permeability but shorter half-life due to reduced metabolic stability .

Agrochemical Relevance: Fenpropidin () shares a piperidine core but employs a cumylphenyl substituent for antifungal activity. The target compound’s 2-chlorophenoxy group may similarly confer pesticidal properties via disruption of fungal membranes or enzyme inhibition .

Receptor Binding and Conformational Flexibility: highlights that piperidine derivatives with larger hydrophobic substituents (e.g., 1-(3-phenylbutyl)piperidine) exhibit altered orientations in sigma-1 receptor binding pockets (RMSD > 4 Å). The target compound’s pentyl chain and chlorophenoxy group may adopt distinct conformations, optimizing interactions with helices α4/α5 or analogous regions in other targets .

Q & A

Basic: What safety protocols are critical when handling 1-[5-(2-chlorophenoxy)pentyl]piperidine in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves inspected prior to use and chemical-resistant lab coats. Avoid skin contact by employing proper glove removal techniques .
  • Respiratory Protection: For aerosol exposure, use NIOSH-approved P95 respirators (US) or EN 143-certified P1 masks (EU). Higher protection requires OV/AG/P99 (US) or ABEK-P2 (EU) cartridges .
  • Ventilation: Ensure local exhaust ventilation in areas where dust or aerosols may form .
  • Storage: Store in a dry, temperature-controlled environment away from incompatible materials .

Basic: Which spectroscopic and crystallographic methods are used to confirm the structural integrity of this compound?

Methodological Answer:

  • X-ray Crystallography: Resolves atomic-level geometry, as demonstrated in piperidine derivative studies (e.g., bond angles: C7–C12–C13 = 119.32°, C11–C12–C13 = 121.72°) .
  • NMR Spectroscopy: ¹H and ¹³C NMR identify functional groups (e.g., chlorophenoxy protons resonate at δ 7.2–7.5 ppm) .
  • Mass Spectrometry: High-resolution MS confirms molecular weight (e.g., calculated [M+H]⁺ = 287.35) .

Advanced: How can computational chemistry optimize reaction pathways for synthesizing chlorophenoxy-piperidine derivatives?

Methodological Answer:

  • Reaction Path Search: Use quantum chemical calculations (e.g., DFT) to model intermediates and transition states, reducing trial-and-error experimentation .

  • Data-Driven Screening: Apply machine learning to analyze reaction databases, identifying optimal solvents (e.g., THF vs. DCM) and catalysts (e.g., Pd/C) .

  • Example Workflow:

    StepMethodOutcome
    1Quantum mechanics/molecular mechanics (QM/MM)Predicts steric hindrance at piperidine nitrogen
    2Transition state analysisIdentifies energy barriers for chlorophenoxy coupling

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Purity Validation: Use HPLC (≥97% purity) to rule out impurities affecting bioactivity .
  • Dose-Response Analysis: Perform IC₅₀/EC₅₀ comparisons under standardized conditions (e.g., pH 7.4, 37°C) .
  • Receptor Binding Assays: Use radioligand displacement studies to confirm target specificity (e.g., σ-receptor affinity vs. off-target effects) .

Basic: What parameters govern synthesis yield optimization for this compound?

Methodological Answer:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution of the chlorophenoxy group .
  • Temperature Control: Maintain 60–80°C during alkylation to balance reaction rate and byproduct formation .
  • Catalyst Use: K₂CO₃ or NaH promotes deprotonation of piperidine nitrogen, improving coupling efficiency .

Advanced: How does the chlorophenoxy substituent influence intermolecular interactions?

Methodological Answer:

  • Crystal Packing Analysis: Chlorine’s electronegativity induces dipole-dipole interactions, stabilizing crystal lattices (e.g., C–Cl···π interactions at 3.4 Å) .
  • Hydrogen Bonding: The ether oxygen participates in H-bonding with water, affecting solubility (logP ≈ 3.2) .
  • Torsional Strain: The pentyl linker’s flexibility (rotatable bonds = 5) modulates conformational stability .

Advanced: What methodologies assess the environmental impact of chlorinated piperidine derivatives?

Methodological Answer:

  • Biodegradation Studies: Use OECD 301F assays to measure aerobic degradation in soil/water .
  • Ecotoxicology Screening: Perform Daphnia magna acute toxicity tests (LC₅₀) .
  • Waste Management: Neutralize chlorinated byproducts via alkaline hydrolysis (pH >12) before disposal .

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